N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride
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Overview
Description
“N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1344278-03-0 . It has a molecular weight of 127.19 . The IUPAC name for this compound is N-(cyclopropylmethyl)-3-oxetanamine . It is typically stored at 4°C and is shipped with an ice pack .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . .Scientific Research Applications
Pharmaceutical Applications
Research on compounds with similar structures to "N-(Cyclopropylmethyl)oxetan-3-amine hydrochloride" reveals their significance in drug development. Nitrogen heterocycles, a core structure related to the compound , are pivotal in pharmaceuticals, with a majority of small-molecule drugs containing such structures due to their versatility and biological activity. This emphasizes the compound's potential utility in drug design and synthesis, highlighting its role in creating medications with various therapeutic effects (Vitaku, Smith, & Njardarson, 2014).
Environmental Sciences
In environmental sciences, similar compounds are studied for their roles as persistent organic pollutants and in the degradation of nitrogen-containing hazardous compounds. These studies are crucial for understanding the environmental fate and treatment of pollutants, including those with structures related to "this compound." For instance, the degradation of nitrogen-containing compounds using advanced oxidation processes shows the importance of developing effective environmental remediation techniques for such pollutants (Bhat & Gogate, 2021).
Materials Science
In materials science, the research on cyclodextrin-based nanosponges illustrates the innovative application of cyclic and nitrogen-containing compounds in creating highly porous nanoparticles. These materials have potential uses in drug delivery, environmental control, and catalysis, showcasing the broad applicability of structures related to "this compound" in advanced materials and nanotechnology (Sherje et al., 2017).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
N-(cyclopropylmethyl)oxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6(1)3-8-7-4-9-5-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEBPHQKEDUKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2COC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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